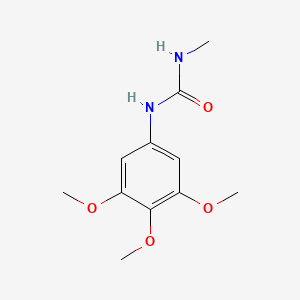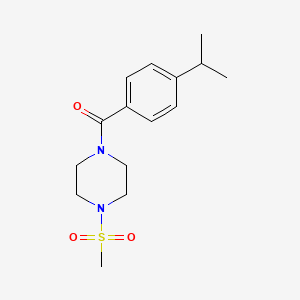![molecular formula C32H27N3O B4687019 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4687019.png)
1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole, also known as EMIDI, is a complex organic compound that has attracted the attention of researchers due to its potential applications in the field of medicine. EMIDI is a heterocyclic compound that contains two imidazole rings fused together, and it exhibits a range of interesting biological properties that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. In addition, this compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In addition, this compound has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for the treatment of cancer. This compound has also been shown to have a positive effect on the immune system, enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is that it exhibits a range of interesting biological properties, making it a promising candidate for drug development. In addition, the synthesis of this compound is relatively straightforward, making it accessible to researchers. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of various diseases.
Orientations Futures
There are several future directions for research on 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole. One area of interest is the development of more potent and selective inhibitors of COX-2, which could be used to treat inflammatory diseases such as arthritis. Another area of interest is the development of this compound-based drugs for the treatment of cancer, which could be used to induce apoptosis in cancer cells. Finally, there is potential for the development of this compound-based drugs for the treatment of infectious diseases, due to its anti-microbial activity.
Applications De Recherche Scientifique
1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has been the subject of extensive research due to its potential applications in the field of medicine. It has been shown to exhibit a range of interesting biological properties, including anti-inflammatory, anti-tumor, and anti-microbial activity. In addition, this compound has been shown to have a positive effect on the immune system, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenylimidazo[1,2-a]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O/c1-3-36-28-20-18-27(19-21-28)35-29(24-16-14-23(2)15-17-24)22-34-31(26-12-8-5-9-13-26)30(33-32(34)35)25-10-6-4-7-11-25/h4-22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEBDCGQNRQDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B4686936.png)


![1'-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4'-bipiperidine](/img/structure/B4686980.png)
![2-({4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686987.png)
![5-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B4687001.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4687006.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4687009.png)


![N-butyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4687024.png)
![N-[2-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B4687031.png)

